2-(5-Bromothiophen-2-yl)-2-oxoacetaldehyde hydrate
Overview
Description
2-(5-Bromothiophen-2-yl)-2-oxoacetaldehyde hydrate is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a bromine atom on the thiophene ring, which significantly influences its reactivity and utility in different chemical processes.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 5-bromo-2-thienylboronic acid, are often used in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, suggesting that the compound may interact with carbon-containing substrates in biological systems.
Mode of Action
Based on its structural similarity to 5-bromo-2-thienylboronic acid, it may participate in suzuki–miyaura cross-coupling reactions . In these reactions, a transition metal catalyst facilitates the formation of a carbon-carbon bond between two organic groups .
Biochemical Analysis
Biochemical Properties
2-(5-Bromothiophen-2-yl)-2-oxoacetaldehyde hydrate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to participate in Suzuki–Miyaura coupling reactions, which are essential for the synthesis of complex organic molecules . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to either inhibition or activation of enzymatic activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the activity of various signaling molecules, leading to alterations in cellular responses . Additionally, it has been found to impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific context . Furthermore, this compound can induce changes in gene expression by interacting with DNA or RNA, thereby affecting the transcriptional and translational processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, this compound may undergo chemical degradation, leading to the formation of by-products that could have different biochemical properties . In vitro and in vivo studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular processes, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing enzymatic activity or modulating cellular responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and alter the levels of specific metabolites . For example, this compound may participate in oxidation-reduction reactions, contributing to the regulation of cellular redox states and energy metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . Understanding the transport mechanisms is crucial for elucidating the compound’s overall biochemical effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization can influence its interactions with other biomolecules and its overall biochemical effects, highlighting the importance of understanding its subcellular dynamics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromothiophen-2-yl)-2-oxoacetaldehyde hydrate typically involves the bromination of thiophene followed by subsequent chemical reactions to introduce the oxoacetaldehyde group. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Bromothiophen-2-yl)-2-oxoacetaldehyde hydrate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) or metal hydrides such as lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often require nucleophiles such as amines or alcohols, and the presence of a catalyst may be necessary.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different chemical processes and applications.
Scientific Research Applications
Chemistry: In the field of chemistry, 2-(5-Bromothiophen-2-yl)-2-oxoacetaldehyde hydrate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been explored for its potential as a bioactive molecule. Studies have investigated its interactions with biological targets and its effects on cellular processes.
Medicine: The compound's potential medicinal applications include its use as a precursor for the development of pharmaceuticals. Its unique structure and reactivity profile make it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its properties are leveraged to create innovative products with enhanced performance.
Comparison with Similar Compounds
2-(5-Bromothiophen-2-yl)acetonitrile: This compound shares a similar structure but lacks the oxoacetaldehyde group.
2-(5-Bromothiophen-2-yl)acetic acid: Another related compound with an acetic acid group instead of the oxoacetaldehyde group.
Uniqueness: 2-(5-Bromothiophen-2-yl)-2-oxoacetaldehyde hydrate stands out due to its unique combination of functional groups, which provides it with distinct chemical properties and reactivity compared to its similar counterparts.
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)-2-oxoacetaldehyde;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrO2S.H2O/c7-6-2-1-5(10-6)4(9)3-8;/h1-3H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJAPSSZHPASMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)C=O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656872 | |
Record name | (5-Bromothiophen-2-yl)(oxo)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21175-51-9 | |
Record name | (5-Bromothiophen-2-yl)(oxo)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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